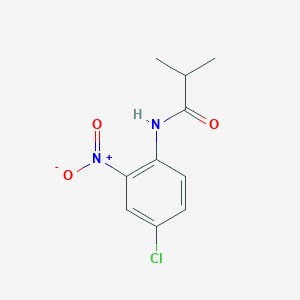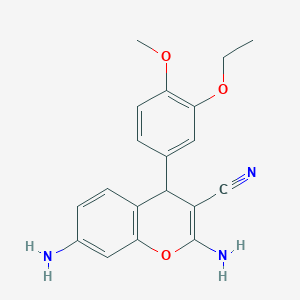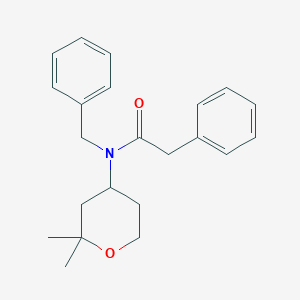![molecular formula C21H32O5 B4980084 diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
diethyl [4-(4-tert-butylphenoxy)butyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [4-(4-tert-butylphenoxy)butyl]malonate is a chemical compound that belongs to the class of malonic acid esters. It is a white to off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl [4-(4-tert-butylphenoxy)butyl]malonate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It also acts as a scavenger of free radicals, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Diethyl [4-(4-tert-butylphenoxy)butyl]malonate has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diethyl [4-(4-tert-butylphenoxy)butyl]malonate in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It also possesses anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of diethyl [4-(4-tert-butylphenoxy)butyl]malonate. One potential direction is its use as a drug delivery system for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is its use as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of diethyl [4-(4-tert-butylphenoxy)butyl]malonate involves the reaction of malonic acid diethyl ester with 4-(4-tert-butylphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as toluene. The product is obtained by filtration and subsequent purification.
Scientific Research Applications
Diethyl [4-(4-tert-butylphenoxy)butyl]malonate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
diethyl 2-[4-(4-tert-butylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)18(20(23)25-7-2)10-8-9-15-26-17-13-11-16(12-14-17)21(3,4)5/h11-14,18H,6-10,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBZTDSPZRIPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)



![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)